molecular formula C24H24N2O6 B15205244 (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15205244
M. Wt: 436.5 g/mol
InChI Key: WPUXGXNICFPBSL-DEOSSOPVSA-N
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Description

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound often used in the field of organic chemistry. This compound is notable for its unique structure, which includes a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an allyloxycarbonyl (Alloc) protecting group. These features make it a valuable intermediate in the synthesis of various peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.

    Introduction of the Alloc Group: The allyloxycarbonyl group is introduced using Alloc-Cl (allyloxycarbonyl chloride) under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Alloc protecting groups under specific conditions.

    Substitution Reactions: Introduction of different functional groups at specific positions on the pyrrolidine ring.

    Oxidation and Reduction Reactions: Modification of the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used for Fmoc deprotection, while palladium catalysts can be used for Alloc deprotection.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

    Oxidation/Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine or carboxylic acid forms of the compound.

Scientific Research Applications

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In peptide synthesis, for example, the Fmoc and Alloc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. These protecting groups can be selectively removed to allow for the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) group instead of an Alloc group.

    (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((methoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an Alloc group.

Uniqueness

The unique combination of the Fmoc and Alloc protecting groups in (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid provides a high degree of selectivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex peptides and other biologically active molecules.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-prop-2-enoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C24H24N2O6/c1-2-13-31-23(30)26-12-11-24(15-26,21(27)28)25-22(29)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,25,29)(H,27,28)/t24-/m0/s1

InChI Key

WPUXGXNICFPBSL-DEOSSOPVSA-N

Isomeric SMILES

C=CCOC(=O)N1CC[C@](C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C=CCOC(=O)N1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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